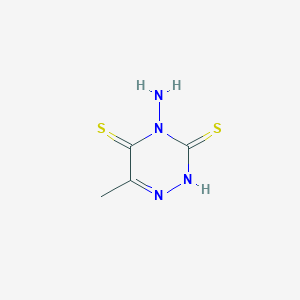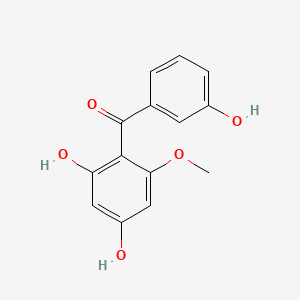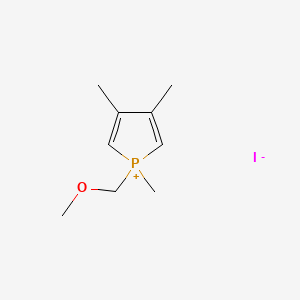![molecular formula C23H18O2 B14595033 2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione CAS No. 60423-44-1](/img/structure/B14595033.png)
2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes an indene core substituted with a 2-methylphenyl and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with appropriate aryl halides under specific conditions. One common method includes the use of Grignard reagents, where the indene derivative reacts with a Grignard reagent prepared from 2-methylphenyl bromide and phenyl bromide. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes
作用机制
The mechanism of action of 2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Methylphenethylamine: Shares a similar phenyl and methyl substitution pattern but differs in its core structure.
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Contains a phenyl group and exhibits UV-absorbing properties.
Uniqueness
2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione is unique due to its indene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
60423-44-1 |
|---|---|
分子式 |
C23H18O2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
2-[(2-methylphenyl)-phenylmethyl]indene-1,3-dione |
InChI |
InChI=1S/C23H18O2/c1-15-9-5-6-12-17(15)20(16-10-3-2-4-11-16)21-22(24)18-13-7-8-14-19(18)23(21)25/h2-14,20-21H,1H3 |
InChI 键 |
ARRWMZASBHNOJB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




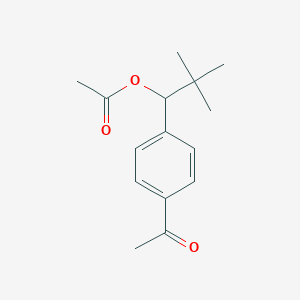

![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)


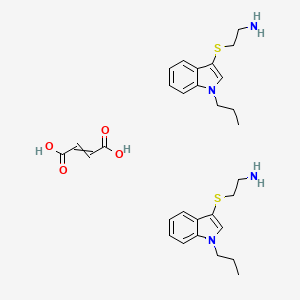
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)
